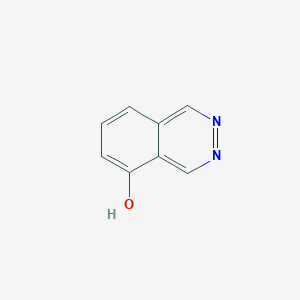

Phthalazin-5-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

phthalazin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXUDJZWIPEMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of Phthalazin 5 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the relative positions of protons, providing a complete picture of the molecular architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus. For the representative compound 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the spectra were recorded in DMSO-d₆. mdpi.com

The ¹H-NMR spectrum reveals characteristic signals for both the phthalazin-1(2H)-imine and the 4,5-dihydro-1H-imidazole moieties. mdpi.com Notably, two multiplets at δ 3.33 ppm and δ 3.89 ppm correspond to the four protons of the CH₂-CH₂ bridge in the imidazoline (B1206853) ring. A sharp singlet at 8.11 ppm is attributed to the C4-H proton of the phthalazine (B143731) ring system. Protons attached to nitrogen atoms appear as broad singlets at 6.94 ppm (C=N-H) and 10.87 ppm (N-H). mdpi.com

The ¹³C-NMR spectrum provides complementary information, identifying the carbon framework. mdpi.com Signals for the imidazoline ring carbons (C4' and C5') appear at 42.9 ppm and 54.2 ppm. The eight carbon atoms of the phthalazine core are observed across the aromatic and quaternary regions, with the C1 carbon of the C=NH imine group resonating at 147.9 ppm. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine in DMSO-d₆ mdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₂-CH₂ (Imidazoline) | 3.33 (m), 3.89 (m) | 42.9 (C4'), 54.2 (C5') |

| C=N-H (Imine) | 6.94 (br. s) | 147.9 (C1) |

| Aromatic CH | 7.69–7.73 (m, 3H), 8.11 (s, 1H), 8.34–8.36 (m, 1H) | 125.8 (C8), 127.3 (C5), 132.5 (C6), 132.7 (C7), 138.3 (C4) |

| N-H (Imidazoline) | 10.87 (br. s) | - |

Data sourced from a study on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. mdpi.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. mdpi.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. sdsu.edulibretexts.org This technique is invaluable for assigning which protons are attached to which carbons. For the representative compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 8.11 ppm to the ¹³C signal at 138.3 ppm, confirming the C4-H assignment. mdpi.com Similarly, correlations would be observed for the CH₂ groups of the imidazoline ring. mdpi.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. sdsu.edulibretexts.org This is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons to protonated parts of the molecule. For instance, an HMBC spectrum would be expected to show a correlation between the C4-H proton (δ 8.11 ppm) and the quaternary carbon C8a (δ 125.2 ppm), establishing the connectivity across the phthalazine ring system. mdpi.comlibretexts.org

Rotating Frame Overhauser Effect Spectroscopy (ROESY): The ROESY experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. princeton.edu This provides insights into the three-dimensional structure and conformation of the molecule in solution. For the studied phthalazine derivative, ROESY could be used to confirm the spatial proximity between protons on the phthalazine ring and those on the attached imidazoline moiety. researchgate.netprinceton.edu

Unambiguous Assignments via Proton (1H) and Carbon (13C) NMR

Vibrational (IR) and Mass Spectrometry (MS) for Molecular Confirmation

Vibrational spectroscopy and mass spectrometry serve as essential confirmatory techniques. Infrared (IR) spectroscopy identifies the functional groups present in the molecule, while mass spectrometry determines the molecular weight and provides information about its fragmentation pattern.

The structure of the representative compound was confirmed by these methods. mdpi.com The IR spectrum showed characteristic N-H stretching vibrations for the imine and secondary amine groups in the range of 3310 to 3157 cm⁻¹. Mass spectrometry (ESI-MS) showed a clear protonated molecular ion peak [M+H]⁺ at m/z = 214, confirming the molecular weight of the compound (213.24 g/mol ). mdpi.com

Table 2: IR and MS Data for 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine mdpi.com

| Technique | Parameter | Observed Value |

|---|---|---|

| Infrared (IR) | N-H stretching vibrations (cm⁻¹) | 3310 - 3157 |

Data sourced from a study on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the compound to determine the precise location of each atom. libretexts.org

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula, providing a crucial check on the compound's purity and empirical formula.

For the representative phthalazine derivative, the elemental analysis results were in excellent agreement with the calculated values for the molecular formula C₁₁H₁₁N₅. mdpi.com

Table 3: Elemental Analysis Data for 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (C₁₁H₁₁N₅) mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 61.96 | 61.88 |

| Hydrogen (H) | 5.20 | 5.17 |

Data sourced from a study on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. mdpi.com

Computational Chemistry and Theoretical Investigations of Phthalazin 5 Ol

Electronic Structure and Chemical Reactivity Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. This method is used to determine the electronic structure of molecules by calculating the electron density, rather than the complex many-electron wavefunction. For Phthalazin-5-ol, DFT calculations are employed to predict its ground-state properties, providing a detailed picture of its electronic configuration and energy. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) or 6-31+G(d), which defines the set of mathematical functions used to build the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For phthalazine (B143731) derivatives, DFT calculations have shown that the HOMO is often localized on the aromatic rings, while the LUMO is centered on the phthalazine moiety itself. This distribution determines how the molecule interacts with electrophiles and nucleophiles. While specific values for this compound are not detailed in the searched literature, the table below shows representative HOMO-LUMO data for related phthalazine compounds, illustrating the typical energy ranges.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Structure 16a (a phthalazine derivative) | -5.321 | -1.897 | 3.424 | DFT (B3LYP)/6–31+G(d) |

| Structure 18a (a phthalazine derivative) | -5.593 | -1.783 | 3.810 | DFT (B3LYP)/6–31+G(d) |

| Structure 20a (a phthalazine derivative) | -5.612 | -1.764 | 3.848 | DFT (B3LYP)/6–31+G(d) |

Table 1: Calculated Frontier Orbital Energies for select phthalazine derivatives. Data sourced from a study on saccharide-grafted phthalazines.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red or yellow colors indicate negative potential (areas prone to electrophilic attack), while blue colors signify positive potential (areas susceptible to nucleophilic attack).

In studies of phthalazinone derivatives, MEP maps show deep red zones (negative potential) near the oxygen atom of the carbonyl group and orange zones near the nitrogen atoms, identifying these as likely sites for interaction with electrophiles. For this compound, an MEP map would be expected to show a negative potential around the oxygen of the hydroxyl group and the nitrogen atoms of the phthalazine ring, highlighting these as key sites for intermolecular interactions.

Geometry optimization is a fundamental computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. This is a critical step, as the optimized geometry is the basis for calculating many other molecular properties, including vibrational frequencies and electronic characteristics.

This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, where the net forces on all atoms are zero. For molecules like this compound, methods such as DFT (e.g., B3LYP) combined with various basis sets are used to achieve a stable, optimized structure. The stability of the resulting geometry is confirmed by ensuring that no imaginary frequencies are found in subsequent vibrational analysis calculations.

Density Functional Theory (DFT) Calculations for Ground State Properties

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Tautomeric Equilibrium and Relative Thermodynamic Stability Analysis

Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon is crucial in understanding the reactivity and biological function of many heterocyclic molecules. For hydroxyl-substituted nitrogen heterocycles like this compound, lactam-lactim tautomerism is of primary importance. This compound (the lactim form) can exist in equilibrium with its corresponding keto tautomer, Phthalazin-5(6H)-one (the lactam form). The position of this equilibrium is dictated by the relative thermodynamic stability of the tautomers, which can be influenced by factors such as the phase (gas or solvent) and intramolecular interactions.

Computational studies are essential for quantifying the energetic differences between tautomers and predicting which form will predominate under specific conditions. While direct computational analysis of the this compound tautomeric equilibrium is not prominent in the searched literature, extensive research on the closely related Phthalazin-1-ol and its tautomer, Phthalazin-1(2H)-one, provides a valuable comparative model.

DFT calculations have been used to evaluate the relative stability of these tautomers. In the gas phase, the lactim form (Phthalazin-1-ol) is often found to be more thermodynamically stable than the lactam form (Phthalazin-1(2H)-one). This increased stability is sometimes attributed to factors like aromaticity and the potential for intramolecular hydrogen bonding. However, the equilibrium can shift significantly in solution. Polar solvents tend to favor the more polar lactam tautomer. Some studies have also shown that under certain conditions, such as using microwave-assisted synthesis, the more stable Phthalazin-1-ol isomer can be selectively produced.

| Tautomeric Pair | Condition | More Stable Tautomer | Reason/Observation |

|---|---|---|---|

| Phthalazin-1-ol / Phthalazin-1(2H)-one | Gas Phase (unsolvated) | Phthalazin-1-ol (Lactim) | Higher thermodynamic stability, potentially due to intramolecular hydrogen bonding. |

| Phthalazin-1-ol / Phthalazin-1(2H)-one | Polar Solvents | Phthalazin-1(2H)-one (Lactam) | Polar solvation effects strongly favor the amide-like structure. |

| Phthalazin-1-ol / Phthalazin-1(2H)-one | Plasma Organic Reaction (Microwave) | Phthalazin-1-ol (Lactim) | Thermal stability of Phthalazin-1-ol is greater at 485 K. |

Table 2: Relative Thermodynamic Stability of Phthalazin-1-ol/one Tautomers under Different Conditions.

These computational findings for the 1-hydroxy isomer underscore the delicate balance that governs tautomeric equilibria and highlight the methods that would be applied to fully characterize the tautomerism of this compound.

Influence of Solvation Effects on Tautomeric Preferences

This compound can exist in different tautomeric forms, primarily the -ol and the -one forms (phthalazin-5(2H)-one). The equilibrium between these tautomers is a critical aspect of its chemistry, as the dominant form can influence its biological activity. The stability of these tautomers is significantly affected by the surrounding solvent environment. researchgate.netcapes.gov.br

Theoretical studies on related heterocyclic compounds, such as purine (B94841) derivatives, have demonstrated that solvent polarity can dramatically shift tautomeric preferences. mdpi.commdpi.comnih.gov For instance, in the gas phase, one tautomer might be more stable, but in a polar solvent like water, the other tautomer could be favored due to more effective stabilization through solute-solvent interactions, such as hydrogen bonding. mdpi.comnih.gov

The relative energies of the this compound tautomers in different solvents can be calculated using computational models like the Polarizable Continuum Model (PCM). nih.gov These calculations would likely show that polar protic solvents stabilize the lactam (one) form through hydrogen bonding, while nonpolar solvents might favor the lactim (ol) form. The change in the dielectric constant of the medium alters the solute-solvent interaction energies, thereby shifting the equilibrium. nih.gov

For example, a study on nitropurine tautomers showed that the energetic barriers for intramolecular proton transfer are significantly reduced by solvation with water molecules. mdpi.com A similar phenomenon can be anticipated for this compound, where solvent molecules can facilitate proton transfer between the oxygen and nitrogen atoms, influencing the tautomeric equilibrium. The relative free energies of the tautomers in various solvents are a key outcome of these theoretical investigations.

Table 1: Theoretical Relative Energies of this compound Tautomers in Different Solvents (Hypothetical Data)

| Tautomer | Gas Phase (kcal/mol) | Dichloromethane (kcal/mol) | Water (kcal/mol) |

| This compound (enol) | 0.0 | 1.5 | 3.2 |

| Phthalazin-5(2H)-one (keto) | 1.8 | 0.0 | 0.0 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein receptor or enzyme. researchgate.netnih.gov These simulations provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the ligand-target complex. researchgate.netekb.eg

For phthalazine derivatives, molecular docking studies have been employed to understand their mechanism of action for various biological activities, including vasorelaxant, antimicrobial, and anticancer effects. researchgate.netekb.egnih.gov For instance, docking studies of phthalazine derivatives into the active site of the α1a-adrenoceptor have helped to rationalize their vasorelaxant activities. researchgate.net Similarly, docking simulations have been used to identify the binding interactions of phthalazin-1(2H)-one derivatives with cholinesterases. rsc.org

In the context of this compound, docking simulations would involve preparing the 3D structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and its orientation and conformation are optimized to find the most stable binding mode, which corresponds to the lowest binding energy. biorxiv.org The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target would be analyzed to understand the basis of its potential biological activity. nih.gov The stability of the resulting protein-ligand complex can be further assessed through molecular dynamics (MD) simulations. researchgate.netnih.gov

Table 2: Predicted Binding Affinities and Key Interacting Residues of this compound with a Hypothetical Kinase Target

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| PHE156 | π-π Stacking | ||

| LEU25, VAL33 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.combiolscigroup.us Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. dergipark.org.trnih.gov

For phthalazine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted to understand the structural requirements for activities such as EGFR inhibition. japsonline.com These studies generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the design of more potent analogs. japsonline.com

A QSAR model for a series of this compound derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with their measured biological activity using statistical methods. biolscigroup.us

Pharmacophore modeling for this compound analogs would involve aligning a set of active molecules and extracting common chemical features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netfrontiersin.orgnih.gov The resulting pharmacophore model can be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity. nih.govnih.gov

Table 3: Key Pharmacophoric Features for a Hypothetical Series of this compound Analogs

| Feature | Type | Location |

| 1 | Hydrogen Bond Donor | Hydroxyl group at position 5 |

| 2 | Hydrogen Bond Acceptor | Nitrogen atom at position 2 |

| 3 | Aromatic Ring | Phthalazine core |

| 4 | Hydrophobic Region | Benzene (B151609) ring of the phthalazine |

Note: This table illustrates a hypothetical pharmacophore model for this compound derivatives based on common features of related active compounds.

Biological and Medicinal Applications of Phthalazin 5 Ol and Its Derivatives

Comprehensive Evaluation of Pharmacological Activities

Phthalazin-5-ol and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Researchers have extensively explored these compounds for their potential therapeutic applications, particularly in oncology and infectious diseases. The inherent chemical structure of the phthalazine (B143731) nucleus serves as a versatile backbone for the development of novel therapeutic agents.

Anticancer and Antitumor Potential

The phthalazine core is a vital pharmacophore present in numerous anticancer molecules. researchgate.net Derivatives of this compound have shown considerable promise as anticancer agents through various mechanisms, including the inhibition of cancer cell proliferation and the modulation of critical signaling pathways involved in tumor growth and survival. pharmainfo.in

Derivatives of phthalazine have been evaluated for their cytotoxic effects against a broad range of human cancer cell lines. Novel synthesized phthalazinone derivatives have demonstrated significant anti-proliferative activity against the A549 lung carcinoma cell line. ekb.eg Similarly, various phthalazine derivatives have shown potent cytotoxic activity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. nanobioletters.commdpi.comekb.eg

For instance, certain biarylurea derivatives linked to a phthalazine core exhibited remarkable broad-spectrum cell growth inhibition against numerous cell lines, including those for leukemia, non-small cell lung cancer, melanoma, prostate cancer (PC-3), and breast cancer. ias.ac.in Specifically, some derivatives displayed potent activity against MCF-7 and Hep G2 cancer cell lines with IC₅₀ values in the nanomolar range. nanobioletters.com Other studies have reported the efficacy of phthalazine derivatives against HeLa and PC-3 cell lines. ekb.eg The antiproliferative activity of some derivatives against HCT-116 has also been documented, with certain compounds showing IC₅₀ values in the low micromolar range. ekb.eg

Inhibitory Activity of Phthalazine Derivatives on Various Cancer Cell Lines

| Derivative Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Biarylurea Phthalazine Derivative (6b) | Leukemia, Non-small cell lung cancer, Melanoma, Prostate cancer, Breast cancer | Potent growth inhibition | ias.ac.in |

| Biarylurea Phthalazine Derivative (6e) | Leukemia, Colon cancer, CNS cancer, Melanoma, Renal cancer, Breast cancer | Potent growth inhibition | ias.ac.in |

| Phthalazine Derivative (2g) | MCF-7, Hep G2 | 0.15 µM, 0.12 µM | nanobioletters.com |

| Phthalazine Derivative (4a) | MCF-7, Hep G2 | 0.18 µM, 0.09 µM | nanobioletters.com |

| Triazolo[3,4-a]phthalazine Derivative (6o) | HCT-116, MCF-7 | 7 µM, 16.98 µM | ekb.eg |

| Phthalazinone Derivative (11c) | A549 | Significant cytotoxicity | ekb.eg |

The anticancer effects of phthalazine derivatives are often attributed to their ability to interfere with specific molecular targets and signaling pathways crucial for cancer progression.

Aurora Kinase Inhibition: The serine/threonine Aurora kinases are key regulators of mitosis, and their inhibition represents a valid strategy for anticancer therapy. Phthalazine derivatives have been identified as potent and selective inhibitors of Aurora kinases. pharmainfo.in For example, AMG 900 is a clinically evaluated phthalazine derivative that acts as a potent pan-Aurora kinase inhibitor. pharmainfo.in

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. Many phthalazine derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. nanobioletters.comias.ac.in Some compounds have shown VEGFR-2 inhibitory activity with IC₅₀ values in the nanomolar range, comparable to or even better than the reference drug Sorafenib. nanobioletters.com These derivatives often feature a biarylurea or biarylamide tail linked to the phthalazine scaffold. ias.ac.in

Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is another critical regulator of cell differentiation and proliferation, and its aberrant activation is linked to various cancers. Optimized phthalazine compounds have been developed as novel and potent inhibitors of the Hh signaling pathway. For instance, a derivative, compound 23b, demonstrated an exceptionally high inhibitory potency with an IC₅₀ value of 0.17 nM, significantly more potent than the marketed drug Vismodegib. These inhibitors often work by antagonizing the Smoothened (Smo) receptor.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Phthalazine derivatives have been reported to possess EGFR inhibitory activity. researchgate.netpharmainfo.in Some have been identified as potent dual inhibitors of both VEGFR-2 and EGFR, although they often show more selective and potent inhibition of VEGFR-2. researchgate.net

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. Inhibiting PARP-1 is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The phthalazine scaffold is a core component of several PARP inhibitors. ekb.eg Olaparib, a phthalazine derivative, was the first-in-class PARP-1 inhibitor to receive FDA approval for the treatment of ovarian cancer in patients with hereditary BRCA mutations. Numerous other phthalazinone-based derivatives have been developed and evaluated as potent PARP-1 inhibitors, with some showing IC₅₀ values in the nanomolar range, comparable to Olaparib. ekb.eg

Activity of Phthalazine Derivatives on Oncogenic Targets

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Phthalazine Derivatives | Aurora Kinase | Identified as potent and selective inhibitors (e.g., AMG 900). | pharmainfo.in |

| Biarylurea Phthalazines | VEGFR-2 | Significant inhibition, with some IC₅₀ values in the nanomolar range. | nanobioletters.comias.ac.in |

| Optimized Phthalazines | Hedgehog Pathway | Highly potent inhibition (e.g., compound 23b, IC₅₀ = 0.17 nM). | |

| Phthalazine Derivatives | EGFR | Identified as inhibitors, often with dual VEGFR-2 activity. | researchgate.net |

Modulation of Oncogenic Signaling Pathways (e.g., Aurora Kinase, VEGFR-2, Hedgehog Pathway, EGFR)

Antimicrobial Efficacy

In addition to their anticancer properties, phthalazine derivatives have been investigated for their effectiveness against microbial pathogens.

Phthalazine derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown the efficacy of these compounds against bacteria such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net

The antimicrobial activity of newly synthesized 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives was evaluated, showing that several compounds had antibacterial effects comparable to the reference drug Streptomycin. Another study reported that certain phthalazine derivatives exhibited good activity against E. coli and P. aeruginosa. pharmainfo.in Thiazolylphthalazine derivatives have shown particularly promising results, with some compounds displaying more potent activity against Gram-negative bacteria, such as Salmonella sp., than the reference drug Gentamycin.

While the broad-spectrum antibacterial activity is evident, the precise mechanisms of action are still under investigation and appear to be dependent on the specific substitutions on the phthalazine core. For some related heterocyclic compounds, proposed mechanisms include the inhibition of essential bacterial enzymes. For instance, some thiazole (B1198619) derivatives have been suggested to inhibit FtsZ polymerization, a crucial step in bacterial cell division. However, specific mechanistic studies focused solely on this compound derivatives are less common.

Antibacterial Spectrum of Selected Phthalazine Derivatives

| Derivative Type | Bacterial Strain(s) | Activity | Reference |

|---|---|---|---|

| 1H-pyrazolo[1,2-b] phthalazine-5,10-dione | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa | Comparable to Streptomycin | |

| Thiazolylphthalazine Derivatives | Salmonella sp. (Gram-negative) | More potent than Gentamycin | |

| General Phthalazine Derivatives | E. coli, P. aeruginosa (Gram-negative) | Good activity | pharmainfo.in |

Antifungal Properties and Synergistic Interactions

Phthalazine derivatives have demonstrated notable antifungal capabilities against a range of pathogenic fungi. Certain polysubstituted phthalazinone derivatives have been synthesized and evaluated for their activity against clinically significant yeasts and filamentous fungi. nih.gov One particular compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, showed significant antifungal activity against standard strains of dermatophytes and Cryptococcus neoformans, as well as against some clinical isolates. nih.gov Structure-activity relationship studies revealed that methylation at the N-2 position of the phthalazinone ring is crucial for antifungal activity, as N2-methylated analogues displayed fair to good inhibition, while those without this substitution were inactive. nih.gov

In other studies, 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives were synthesized and tested against fungal strains such as Candida albicans and Aspergillus fumigatus. ekb.eg Several of these compounds exhibited antifungal properties comparable to the reference drug, amphotericin B. ekb.eg The incorporation of a sugar moiety onto the phthalazine ring has also been shown to enhance biological properties, with some glycosylated phthalazine derivatives showing good inhibition against various fungal strains. mdpi.com

Furthermore, some phthalazinones have been identified as potent enhancers of the antifungal activity of existing drugs like fluconazole (B54011), particularly against Candida albicans. These compounds exhibit pharmacological synergy with fluconazole and have also been shown to enhance the activity of isavuconazole. This synergistic interaction suggests a potential role for phthalazine derivatives in combination therapies to combat resistant fungal infections.

Table 1: Antifungal Activity of Selected Phthalazinone Derivatives against Cryptococcus neoformans

| Compound | Substituent (Position 4) | Substituent (Position N-2) | MIC (µg/mL) vs C. neoformans ATCC 32264 |

|---|---|---|---|

| 5 | 4-Chlorobenzyl | Methyl | >250 |

| 1-4, 12 | Various | H | >250 |

Data sourced from Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. nih.gov

Anti-inflammatory and Analgesic Properties

The phthalazine scaffold is a core component in various compounds exhibiting anti-inflammatory and analgesic activities. pharmainfo.insci-hub.se Synthetic derivatives have been evaluated in vivo, with some showing significant anti-inflammatory effects. nih.gov For instance, in a carrageenan-induced rat paw edema model, two phthalazinone derivatives, 2b and 2i , demonstrated anti-inflammatory activity comparable to the standard drug etoricoxib. nih.gov

Further studies involving 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones and their phthalazinone analogues confirmed these properties. esmed.orgresearchgate.net Most of the synthesized compounds in this series displayed potent anti-inflammatory activity in the carrageenan-induced paw edema model and moderate analgesic effects in the acetic acid-induced writhing model. esmed.orgresearchgate.net Notably, the pyridazinone derivatives generally showed better anti-inflammatory activity than their phthalazinone counterparts. esmed.orgresearchgate.net For example, the unsubstituted pyridazinone derivative 5a produced a high inhibition of edema (84.78%), whereas the corresponding unsubstituted phthalazinone derivative 15a showed lower inhibition (40.2%). esmed.org

Table 2: Anti-inflammatory Activity of Selected Phthalazinone Derivatives

| Compound | Substituent (Position 3) | % Inhibition of Edema (after 3h at 40 mg/kg) |

|---|---|---|

| 15a | H | 40.2% |

| 15b | Phenyl | ~50% |

| 15c | p-Fluorophenyl | ~50% |

Data sourced from Synthesis of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinone/ phthalazinone derivatives as potent anti-inflammatory and analgesic agents. esmed.orgresearchgate.net

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The mechanism behind the anti-inflammatory action of some phthalazine derivatives involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net Compounds that can inhibit both pathways are known as dual inhibitors and are of significant interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side effect profile compared to selective COX inhibitors. researchgate.net

Several phthalazine and phthalazinone derivatives have been identified as potential dual COX-2/5-LOX inhibitors. nih.gov The evaluation of newly synthesized phthalazinone derivatives has confirmed their potential to act as COX-2 and 5-LOX inhibitors, contributing to their observed anti-inflammatory effects. nih.gov While specific IC50 values for phthalazine derivatives against these enzymes are a subject of ongoing research, their identification as dual inhibitors highlights a significant area of their therapeutic potential. researchgate.net For context, other heterocyclic systems have been extensively studied, with some thiophene (B33073) derivatives showing potent dual inhibition, such as compound 5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide), which had a COX-2 IC50 of 5.45 μM and a 5-LOX IC50 of 4.33 μM. nih.gov

Antihypertensive, Cardiotonic, and Vasorelaxant Activities

Phthalazine derivatives are well-recognized for their effects on the cardiovascular system, including antihypertensive, cardiotonic, and vasorelaxant activities. sci-hub.sejst.go.jpresearchgate.net The phthalazine moiety is a core feature of established vasodilators like hydralazine (B1673433). researchgate.netcu.edu.eg

Research into new phthalazine-based vasodilators has yielded compounds with significant vasorelaxant properties. nih.gov In studies using thoracic rat aorta rings, several synthesized phthalazine derivatives demonstrated potent vasorelaxant activity, with seven compounds showing higher activity than the reference drug prazosin. nih.gov Compound 8d was particularly potent, with an IC50 value of 0.10 mM. nih.gov Molecular modeling suggests these compounds may act as α1-adrenergic receptor antagonists. nih.gov Other studies have shown that some phthalazinone derivatives can induce nearly total relaxation of isolated rat aorta rings at micromolar concentrations. researchgate.net

In addition to vasorelaxant effects, certain phthalazine derivatives exhibit cardiotonic properties. jst.go.jpiiste.orgnih.gov A series of 6,7-dimethoxyphthalazine (B185709) derivatives, when tested in anesthetized dogs, showed potent cardiotonic activity that was comparable to the drug amrinone. nih.gov

Table 3: Vasorelaxant Activity of Selected Phthalazine Derivatives

| Compound | Structure | IC50 (mM) |

|---|---|---|

| 8d | (Structure not detailed in source) | 0.10 |

| Prazosin (Reference) | (Reference Drug) | >0.10 |

Data sourced from Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives. nih.gov

Antidiabetic Potential and Glucose Uptake Modulation

The phthalazine nucleus has been explored for its potential in managing diabetes. jst.go.jpresearchgate.net Studies have shown that certain phthalazine derivatives can positively influence glucose metabolism. In experiments with diabetic rats, the administration of specific synthesized phthalazine derivatives led to a significant improvement in serum glucose levels. researchgate.net

More targeted research has focused on the direct modulation of glucose uptake. researchgate.net A high-throughput screening of a chemical library identified an N-substituted phthalazinone acetamide (B32628) as a potential modulator of glucose uptake in differentiated skeletal muscle cells. researchgate.net Subsequent synthesis and evaluation of related derivatives led to the identification of a lead compound, thiazolyl-phthalazinone acetamide (7114863 ), which was found to increase glucose uptake with a half-maximal effective concentration (EC50) of 0.07±0.02 μM in the presence of insulin. researchgate.net This indicates that phthalazinone derivatives can act as potent activators of glucose uptake, representing a promising avenue for the development of new antidiabetic agents. researchgate.net

Table 4: Glucose Uptake Modulation by a Phthalazinone Derivative

| Compound | Activity | EC50 (µM) |

|---|---|---|

| 7114863 (Thiazolyl-phthalazinone acetamide) | Glucose Uptake Activator | 0.07±0.02 |

Data sourced from Discovery of thiazolyl-phthalazinone acetamides as potent glucose uptake activators via high-throughput screening. researchgate.net

Anticonvulsant and Central Nervous System Modulatory Effects

Phthalazine derivatives have been extensively investigated for their anticonvulsant properties and modulatory effects on the central nervous system. jst.go.jpiiste.orgsapub.org A significant mechanism of action for their anticonvulsant activity is the antagonism of AMPA receptors. sapub.org

Several series of phthalazine derivatives have demonstrated potent anticonvulsant effects in preclinical models. A series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives was evaluated using the maximal electroshock (MES) test. nih.gov The compound 6-(4-chlorophenyoxyl)-tetrazolo[5,1-a]phthalazine (4m ) emerged as the most potent agent, with a median effective dose (ED50) of 6.8 mg/kg and a median neurotoxic dose (TD50) of 456.4 mg/kg. nih.gov

In another study, 7-substituted-4H- jst.go.jpiiste.orgnih.govtriazino[3,4-a]phthalazin-4-one derivatives were synthesized and tested. scielo.brscielo.br The compound 7-hexyloxy-4H- jst.go.jpiiste.orgnih.govtriazino[3,4-a]phthalazin-4-one (4e ) was identified as the most potent, with an ED50 value of 6.6 mg kg-1, which is comparable to the anti-MES activity of the established drug carbamazepine. scielo.brscielo.br Structure-activity relationship analyses indicated that the length of the alkyl chain at the 7-position directly impacts anticonvulsant activity. scielo.brscielo.br

Table 5: Anticonvulsant Activity of Selected Phthalazine Derivatives in the MES Test

| Compound | Class | ED50 (mg/kg) | TD50 (mg/kg) |

|---|---|---|---|

| 4m | 6-alkyoxyl-tetrazolo[5,1-a]phthalazine | 6.8 | 456.4 |

| 4e | 7-alkoxy-4H- jst.go.jpiiste.orgnih.govtriazino[3,4-a]phthalazin-4-one | 6.6 | 39.4 |

Data sourced from Synthesis and primary anticonvulsant activity evaluation of 6-alkyoxyl-tetrazolo [5,1-a]phthalazine derivatives nih.gov and Design, synthesis and anticonvulsant activity evaluation of 7-substituted-4H- jst.go.jpiiste.orgnih.govtriazino[3,4-a]phthalazin-4-one derivatives. scielo.brscielo.br

Antioxidant Activity and Free Radical Scavenging Capacity

Derivatives of phthalazine have been shown to possess antioxidant properties and the ability to scavenge free radicals. nih.govresearchgate.netresearchgate.net The antioxidant potential of these compounds has been evaluated using various assays, such as the DPPH, ABTS, and FRAP radical scavenging methods. nih.gov

In one study, a series of novel hybrid compounds containing phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores were assessed for antioxidant properties. nih.gov The sulfonamide derivative 6j demonstrated a moderate antiradical effect in the ABTS assay with an IC50 value of 52.77 µg/mL. nih.gov In the same study, the benzonitrile (B105546) derivative 7i , which has two chlorine atoms on its phenyl ring system, showed activity in a β-carotene bleaching test with an IC50 of 86.21 µg/mL. nih.gov

Another investigation into newly synthesized phthalazine derivatives reported that the hydrazinylphthalazine compound 20 exhibited the highest antioxidant activity among the tested series. researchgate.net Similarly, a screening of different phthalazine scaffolds using the ABTS antioxidant assay identified compound 5 as having the best activity in its respective series. researchgate.net These findings underscore the potential of the phthalazine framework in the development of novel antioxidant agents.

Table 6: Antioxidant Activity of Selected Phthalazine Derivatives

| Compound | Assay | IC50 (µg/mL) |

|---|---|---|

| Sulfonamide 6j | ABTS Antiradical Effect | 52.77 |

| Benzonitrile 7i | β-Carotene Bleaching Test | 86.21 |

Data sourced from Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The therapeutic potential of phthalazinone derivatives is intrinsically linked to their chemical structure. Extensive research has been dedicated to understanding how modifications to this core influence biological activity. These structure-activity relationship (SAR) studies are pivotal in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Identification of Crucial Structural Features for Enhanced Biological Potency

SAR studies have consistently highlighted several key structural features of the phthalazinone scaffold that are critical for potent biological activity. The phthalazinone ring itself is a vital pharmacophore, often acting as a hinge-binding motif in various enzyme active sites. researchgate.netjst.go.jp For instance, in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, the 1(2H)-phthalazinone structure is crucial for insertion into a groove-shaped binding pocket of the PARP1 protein. jst.go.jp

Positional and Substituent Effects on Activity Profiles

The strategic placement and chemical nature of substituents on the phthalazinone ring system have profound effects on the resulting compound's activity and selectivity.

For VEGFR-2 inhibition , a series of anilinophthalazine derivatives demonstrated that substitutions on the aniline (B41778) ring were critical. researchgate.net A general trend observed is that the presence of a hydrophobic 4-chlorophenyl group at the 4-position of the phthalazine ring, coupled with various substituted anilines or phenols, leads to significant anticancer activity. nih.gov The linker between the phthalazinone core and distal moieties also plays a significant role, with amide, ether, or urea (B33335) linkages being explored to optimize interactions within the VEGFR-2 active site. ekb.egnih.gov

In the development of PARP inhibitors , SAR studies based on the lead compound Olaparib have shown that the inhibitory activities are related to both the type of substituent and the length of the alkyl chain connecting to an aromatic ring. jst.go.jpnih.gov For instance, modifications to the piperazine (B1678402) ring of Olaparib can influence potency. rhhz.net One study found that a compound with a specific substituent and alkyl chain length exhibited even better PARP1 inhibition than Olaparib. jst.go.jp

Regarding Aurora kinase inhibition , a phthalazinone-pyrazole scaffold has been identified as a potent and selective template for Aurora-A kinase inhibitors. nih.gov The selectivity over Aurora-B kinase, which is important for minimizing certain toxicities, can be over 1000-fold, demonstrating the fine-tuning possible through specific substitutions on this hybrid scaffold. nih.gov

The following table summarizes the inhibitory activities of selected phthalazinone derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7c (phenyl phthalazinone moiety) | HCT-116 (Colon) | 1.36 | researchgate.netnih.gov |

| Compound 8b (phenyl phthalazinone moiety) | HCT-116 (Colon) | 2.34 | researchgate.netnih.gov |

| Compound 2g | MCF-7 (Breast) | 0.15 | nih.gov |

| Compound 2g | HepG2 (Liver) | 0.12 | nih.gov |

| Compound 4a | MCF-7 (Breast) | 0.18 | nih.gov |

| Compound 4a | HepG2 (Liver) | 0.09 | nih.gov |

| Compound 6g (propargyl group) | MCF-7 (Breast) | 7.64 | nih.gov |

| Compound 5f | HT-29 (Colon) | 27.41 | nih.govd-nb.info |

| Compound 5f | PC-3 (Prostate) | 27.27 | nih.govd-nb.info |

Elucidation of Biological Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound derivatives exert their therapeutic effects is crucial for their rational development. Research has focused on identifying their direct molecular targets and the subsequent impact on cellular processes.

Molecular Interactions with Enzymatic and Receptor Targets

Molecular docking studies have provided significant insights into how phthalazinone derivatives bind to their enzymatic targets.

For VEGFR-2 inhibitors , the phthalazine moiety often forms key hydrogen bonds with amino acid residues in the hinge region of the kinase domain. For example, molecular docking of potent phthalazinedione-based derivatives revealed interactions with key amino acids such as Glu883, Asp1044, and Cys917 in the VEGFR2 active site, mimicking the binding of co-crystallized ligands. nih.govacs.org The biarylurea or biarylamide tails extend into other regions of the active site, forming additional stabilizing interactions. nih.gov

In the case of PARP-1 inhibitors , the phthalazinone core of Olaparib and its derivatives fits into a groove-shaped binding pocket. jst.go.jp The carboxamide portion of the molecule is critical for forming hydrogen bonds with key residues like Gly863 and Ser904, while the aromatic rings engage in pi-stacking interactions.

For Aurora-A kinase inhibitors , a phthalazinone-pyrazole scaffold allows for potent and selective binding. X-ray crystallography has shown that the phthalazinone component can form hydrogen bonds with the hinge region of the kinase, a common binding mode for kinase inhibitors. researchgate.net The pyrazole (B372694) and its substituents can then occupy adjacent pockets, contributing to both potency and selectivity. nih.gov

Modulation of Cellular and Subcellular Processes

The inhibition of key enzymes by phthalazinone derivatives triggers a cascade of downstream effects within cancer cells, ultimately leading to cell death or growth arrest.

Inhibition of VEGFR-2 by phthalazinone derivatives blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov This anti-angiogenic effect is a cornerstone of their anticancer activity.

PARP-1 inhibitors exploit a concept known as synthetic lethality. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in a specific type of DNA repair, the cells become heavily reliant on PARP-1 for an alternative DNA repair pathway. Inhibiting PARP-1 in these cells leads to an accumulation of DNA damage and ultimately cell death. jst.go.jp Studies have shown that potent phthalazinone-based PARP inhibitors have high anti-proliferative activities against BRCA2-deficient cell lines. jst.go.jpnih.gov

Inhibition of Aurora kinases disrupts mitosis, the process of cell division. This can lead to mitotic arrest, where the cell is unable to properly segregate its chromosomes, and subsequent apoptosis (programmed cell death). Phthalazinone-based Aurora kinase inhibitors have been shown to cause improper centrosome formation and arrest the cell cycle in the G2/M phase. researchgate.netmdpi.com

This compound as a Lead Compound in Drug Discovery and Development

A lead compound is a chemical entity that demonstrates promising biological activity against a specific target and serves as the starting point for chemical modifications to improve its therapeutic properties. pharmainfo.in The this compound scaffold, and its more stable tautomer phthalazin-1(2H)-one, is a versatile and highly attractive lead structure for the development of new drugs. pharmainfo.in Its inherent drug-like properties and the vast potential for chemical diversification make it a cornerstone in many drug discovery programs.

The phthalazine nucleus is considered a strong pharmacophore, and its derivatives have been successfully developed into clinically approved drugs such as the antihistamine Azelastine and the PARP inhibitor Olaparib. researchgate.net The wide range of biological activities reported for phthalazine derivatives, including anticancer, anti-inflammatory, and anticonvulsant effects, underscores the value of this scaffold as a starting point for generating novel therapeutic agents. jst.go.jp The ability to systematically modify the phthalazinone core at various positions allows medicinal chemists to fine-tune the compound's properties to achieve desired levels of potency, selectivity, and pharmacokinetic profiles, making it an enduringly important lead structure in the ongoing search for new and improved medicines.

Identification of Novel Therapeutic Agents

The phthalazine scaffold is a well-established pharmacophore, forming the core of numerous biologically active compounds. researchgate.netpharmainfo.in Derivatives of phthalazine have been synthesized and evaluated for a wide array of therapeutic applications, demonstrating activities such as cardiotonic, vasorelaxant, and anticonvulsant effects. nih.gov A significant portion of this research has been dedicated to the development of novel anticancer agents. researchgate.net

Numerous studies have reported the synthesis of phthalazine derivatives with potent cytotoxic activity against various cancer cell lines. For instance, a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized, with some analogues showing higher in vitro activity than the standard drug cisplatin (B142131) against two different cancer cell lines. mdpi.com Another study focused on 4-substituted-2H-phthalazin-1-ones as potent PARP inhibitors, a class of anticancer agents. jst.go.jp Furthermore, some phthalazinone derivatives have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential anti-angiogenic activity. nih.govnih.gov Research has also explored the anti-inflammatory and antiproliferative activities of newly synthesized phthalazinone derivatives. nih.gov

While the broader phthalazine family has been extensively studied, leading to the identification of promising therapeutic candidates, there is a conspicuous absence of research specifically focused on this compound. The current literature predominantly details modifications at other positions of the phthalazine ring, leaving the therapeutic potential of the 5-hydroxy substitution largely unexplored.

Biocompatibility Assessment in Preclinical Studies

The preclinical evaluation of a new chemical entity's biocompatibility is a critical step in its development as a therapeutic agent. This assessment involves a series of tests to determine the interaction of the compound with biological systems and to ensure it does not elicit any adverse local or systemic effects. For phthalazine derivatives, preclinical studies often include in vitro cytotoxicity assays against various cell lines.

For example, the cytotoxic effects of newly synthesized aminophthalazinone derivatives were evaluated against human colon adenocarcinoma (HT-29), human prostate cancer (PC-3), and mouse fibroblast (L-929) cell lines using the MTT assay. nih.gov In another study, the antiproliferative activity of novel triazolo[3,4-a]phthalazine derivatives was tested against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Similarly, the antitumor activity of a novel series of phthalazine derivatives bearing an isoindol-1,3-dione moiety was screened against HepG2 cells. iiste.org The synthesis of some mono- and disaccharide-grafting phthalazine derivatives and their subsequent evaluation for antibacterial properties and cytotoxicity have also been reported, with the findings suggesting that the new compounds are biocompatible and noncytotoxic. mdpi.com

Environmental and Industrial Considerations of Phthalazin 5 Ol Analogues

Potential Applications in Agrochemicals and Specialized Chemical Industries

The structural framework of phthalazine (B143731) is a key feature in the development of various agrochemicals and specialized industrial products. ontosight.aiosf.io Phthalazine derivatives have been investigated for a range of agricultural applications, including as herbicides, insecticides, molluscicides, and plant growth regulators. researchgate.netkoreascience.kr The bioactivity in these applications is attributed to the heterocyclic scaffold, which can be modified to target specific biological pathways in pests and plants. researchgate.net

In specialized chemical industries, phthalazine analogues serve as crucial intermediates and building blocks. frontierspecialtychemicals.com Their aromatic and heterocyclic nature makes them suitable for the synthesis of complex molecules, including dyes and functional materials. solubilityofthings.com For instance, functionalized porphyrins, which can be synthesized using phthalazine-related building blocks, are used in the creation of Metal-Organic Frameworks (MOFs) for applications in catalysis and gas storage. frontierspecialtychemicals.com The ability to synthesize a wide variety of derivatives through methods like multicomponent reactions further enhances their industrial value, allowing for the creation of diverse chemical libraries for screening and development. rasayanjournal.co.inresearchgate.net

Table 1: Industrial and Agrochemical Applications of Phthalazine Analogues This table is interactive. You can sort and filter the data.

| Application Area | Specific Use | Type of Phthalazine Compound | Reference(s) |

|---|---|---|---|

| Agrochemicals | Herbicides | General Phthalazine Derivatives | koreascience.kr |

| Insecticides | General Phthalazine Derivatives | koreascience.kr | |

| Molluscicides | Pyridazine (B1198779)/Phthalazine Derivatives | researchgate.net | |

| Plant Growth Regulators | Pyridazine/Phthalazine Derivatives | researchgate.net | |

| Antifungal Agents | Phthalazinone Derivatives | osf.io | |

| Specialized Chemicals | Dye Intermediates | Phthalazine | solubilityofthings.com |

| Materials Science | Building blocks for MOFs | frontierspecialtychemicals.com | |

| Chemical Synthesis | Versatile Scaffolds/Building Blocks | frontierspecialtychemicals.comrasayanjournal.co.in | |

| Luminescence Materials | Phthalazine Derivatives | koreascience.kr |

Environmental Fate and Impact Studies of Related Phthalazine Compounds

The increasing use of phthalazine derivatives necessitates an understanding of their environmental behavior. ontosight.ai The environmental fate of these compounds is influenced by their chemical properties, such as solubility and the presence of specific functional groups. Phthalazine itself is sparingly soluble in water but shows greater solubility in organic solvents, which affects its distribution and mobility in the environment. solubilityofthings.com

A significant concern is the persistence of certain analogues, particularly halogenated derivatives. ontosight.ai Chlorinated compounds, for example, can be resistant to biodegradation and have the potential to accumulate in ecosystems, posing ecological risks. ontosight.ai Therefore, proper management and disposal are critical to mitigate their environmental impact. ontosight.aiontosight.ai

Biodegradation and Persistence in Aquatic and Terrestrial Ecosystems

Direct research on the biodegradation of Phthalazin-5-ol specifically is limited; however, studies on related heterocyclic and aromatic compounds provide valuable insights. The persistence of phthalazine analogues is highly dependent on their structure. As noted, chlorinated phthalazines can exhibit resistance to microbial degradation, leading to their persistence in soil and water. ontosight.ai

Studies on structurally related compounds, such as phthalic acid esters (PAEs), have utilized specific bacterial strains to assess and enhance biodegradability. For example, bacteria like Burkholderia cepacia and Pseudomonas aeruginosa have been used to degrade PAEs. nih.gov Research in this area has focused on creating 3D quantitative structure-activity relationship (3D-QSAR) models to design derivatives with improved environmental friendliness. nih.gov Such models aim to reduce characteristics associated with persistent organic pollutants (POPs), including bio-toxicity, bioaccumulation, and persistence. nih.gov This approach, while applied to PAEs, represents a viable strategy for designing future phthalazine-based compounds that are less persistent and more amenable to biodegradation in aquatic and terrestrial environments.

Table 2: Environmental Properties and Biodegradation Data of Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Key Environmental Property | Biodegradation Factor | Research Finding | Reference(s) |

|---|---|---|---|---|

| Phthalazine | Sparingly soluble in water, more soluble in organic solvents. | pH-dependent solubility can influence bioavailability. | Affects environmental mobility and distribution. | solubilityofthings.com |

| Chlorinated Phthalazines | Potential for environmental persistence. | Resistant to biodegradation. | May accumulate in the environment, posing ecological risks. | ontosight.ai |

| Phthalic Acid Esters (PAEs) | Variable persistence and bioaccumulation. | Degradable by specific bacteria (Burkholderia cepacia, Pseudomonas aeruginosa). | Molecular modification can reduce energy barriers for degradation, creating more environmentally friendly alternatives. | nih.gov |

Role in Pollution Control and Abatement Technologies for Specific Contaminants

While phthalazine compounds are not typically used as primary agents in large-scale pollution control, their unique chemical properties suggest potential roles in specialized abatement technologies. The nitrogen atoms in the phthalazine ring can act as coordination sites for metal ions, suggesting a potential application for phthalazine-based ligands in the sequestration of heavy metals from wastewater. Research into covalent organic frameworks has included phthalazine-trione derivatives for applications such as the removal of fluoride (B91410) from water. dntb.gov.ua

More significantly, pollution control is being addressed at the source through the adoption of green chemistry principles in the synthesis of phthalazine derivatives. rasayanjournal.co.inresearchgate.net The development of one-pot, multicomponent reactions using environmentally benign and reusable catalysts, such as boric acid or biodegradable eggshell powder, minimizes waste and avoids the use of hazardous organic solvents. rasayanjournal.co.inresearchgate.net These sustainable synthetic protocols are a form of pollution abatement technology, preventing the generation of harmful byproducts during the manufacturing process.

In the broader context of the chemical class, pollution control technologies are critical in related industries. For example, plants producing phthalic anhydride, a precursor for many phthalate (B1215562) and phthalazine compounds, employ systems like wet scrubbers and thermal incinerators to control emissions of maleic and phthalic anhydride, as well as carbon monoxide. epa.gov

Future Directions and Emerging Research Avenues for Phthalazin 5 Ol

Advancements in Asymmetric and Stereoselective Synthesis of Phthalazin-5-ol Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric and stereoselective synthetic methods for this compound derivatives is a critical research frontier. While traditional synthetic routes have been effective in producing racemic mixtures, the demand for enantiomerically pure compounds is driving innovation in this area.

Future research will likely focus on the following:

Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of reactions leading to this compound derivatives. This includes the development of novel catalysts that are highly efficient and selective for the phthalazine (B143731) core.

Substrate-Controlled Synthesis: Designing synthetic strategies where the stereochemistry of a chiral substrate directs the formation of new stereocenters in the phthalazine product.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

Computational Modeling: Utilizing computational methods to predict the stereochemical outcomes of reactions and to design more effective chiral auxiliaries and catalysts.

A recent approach has utilized a 6-endo-trig radical cyclization as a key step to synthesize tetrahydrophthalazine derivatives with high diastereoselectivity for the trans-product. researchgate.net This method starts from accessible hydrazones or in a one-pot process from aldehydes and substituted Boc-hydrazides, yielding the desired products in high yields (55–98%). researchgate.net The versatility of the resulting tetrahydrophthalazine core is demonstrated by its conversion to various derivatives, including dihydro-phthalazines and phthalazines. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design for this compound Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.govmdpi.com For this compound scaffolds, these technologies offer the potential to accelerate the identification of new drug candidates, optimize their properties, and predict their biological activities.

Key applications of AI and ML in this context include:

Virtual Screening: Using AI algorithms to rapidly screen vast virtual libraries of this compound derivatives to identify compounds with a high probability of binding to a specific biological target. arxiv.org

De Novo Drug Design: Employing generative models to design novel this compound-based molecules with desired pharmacological profiles. arxiv.orgmdpi.com These models can learn the underlying patterns in chemical data to create new structures that are likely to be active and possess favorable drug-like properties. mdpi.com

Predictive Modeling: Developing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound compounds, as well as their efficacy. oncodesign-services.com This can help to de-risk drug development by identifying potential liabilities early in the process. nih.gov

Scaffold Hopping and Extension: Utilizing AI to identify new core structures (scaffolds) that can mimic the biological activity of known this compound derivatives while offering improved properties. arxiv.org Deep learning models like DeepMGM have been developed for the de novo generation of scaffold-focused small-molecule libraries. mdpi.comresearchgate.net

The integration of AI promises to significantly reduce the time and cost associated with discovering new drugs based on the this compound scaffold. oncodesign-services.com

Exploration of Novel Pharmacological Targets and Therapeutic Areas

While this compound derivatives have been extensively studied for their anticancer and anti-inflammatory properties, there is a growing interest in exploring their potential against other diseases. osf.iojst.go.jp The versatility of the phthalazine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. pharmainfo.in

Emerging therapeutic areas for this compound compounds include:

Neurodegenerative Diseases: Investigating the potential of this compound derivatives to modulate targets involved in diseases like Alzheimer's and Parkinson's.

Infectious Diseases: Screening this compound libraries against a variety of pathogens, including bacteria, viruses, and parasites. For instance, certain phthalazinone inhibitors have shown activity against Cryptosporidium parvum. osf.io

Metabolic Disorders: Exploring the role of this compound derivatives in managing conditions like diabetes and obesity. Some thiazolyl-phthalazinone acetamides have been identified to increase glucose uptake. osf.io

Cardiovascular Diseases: Building on the known vasorelaxant properties of some phthalazine compounds, researchers are exploring new cardiovascular applications. osf.io

Recent studies have highlighted the potential of phthalazine derivatives as inhibitors of various enzymes, including poly(ADP-ribose)polymerase (PARP), vascular endothelial growth factor receptor-2 (VEGFR-2), and Aurora kinases, opening up new avenues for targeted therapies. jst.go.jpnih.govmdpi.comnih.govekb.eg

Development of this compound-Based Supramolecular Assemblies and Functional Materials

The unique structural features of the this compound core make it an attractive building block for the construction of supramolecular assemblies and functional materials. grc.org These organized structures can exhibit novel properties and applications beyond the realm of pharmaceuticals.

Future research in this area may focus on:

Self-Assembling Systems: Designing this compound derivatives that can spontaneously self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and vesicles, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.govmdpi.com

Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with specific optical, electronic, or responsive properties.

Sensors and Probes: Developing this compound-based chemosensors for the detection of specific ions, molecules, or biological analytes.

Photocatalysts: Investigating the use of melem-based supramolecular assemblies derived from related nitrogen-containing heterocycles for photocatalytic applications, such as the oxidation of benzyl (B1604629) alcohol. mpg.de

The ability to control the assembly of these molecules on the nanoscale could lead to the development of advanced materials for a variety of technological applications. nih.gov

Strategies for Scalable and Sustainable Manufacturing of this compound Compounds

As the demand for this compound derivatives grows, so does the need for manufacturing processes that are both scalable and environmentally friendly. quantaprocess.comease.io Green chemistry principles are becoming increasingly important in the chemical industry to minimize waste, reduce energy consumption, and utilize renewable resources. oil-gasportal.comnoahchemicals.comacs.org

Strategies for achieving this include:

Process Intensification: Utilizing technologies like continuous flow reactors and microreactors to improve reaction efficiency, reduce waste, and enhance safety. noahchemicals.com

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives, such as water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Developing highly efficient and recyclable catalysts to minimize waste and improve atom economy. acs.org

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption. nih.govresearchgate.net Research has shown that green microwave methods can be used to synthesize a more stable isomer of phthalazin-1-ol. nih.govresearchgate.netresearchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals. quantaprocess.comoil-gasportal.com

A practical and scalable process for a key intermediate of the PARP inhibitor Olaparib, which features a phthalazinone core, has been developed using the low-cost industrial byproduct phthalhydrazide (B32825) as a starting material. acs.orgacs.org Such innovations are crucial for making these important compounds more accessible and their production more sustainable.

Q & A

Basic: What are the optimal methods for synthesizing Phthalazin-5-ol and confirming its structural purity?

Methodological Answer:

this compound can be synthesized via cyclization reactions of substituted phthalic anhydrides or through catalytic reduction of nitro-phthalazine derivatives. Key steps include:

- Reflux conditions : Use anhydrous solvents (e.g., ethanol or DMF) under nitrogen to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from hot ethanol.

- Characterization :

- NMR spectroscopy (¹H/¹³C) to confirm hydroxyl group presence and aromatic proton patterns.

- Mass spectrometry (ESI-MS) for molecular ion verification.

- FT-IR to identify O-H stretching (~3200 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

Reference standards (e.g., NIST data for related heterocycles) ensure spectral alignment .

Basic: How should this compound be stored to maintain stability, and what degradation products are observed?

Methodological Answer:

- Storage :

- Store in amber glass vials at 2–8°C under inert gas (argon) to minimize photodegradation and oxidation .

- Avoid prolonged exposure to humidity; use desiccants (silica gel) in storage containers.

- Degradation pathways :

- Hydrolysis under acidic/basic conditions yields phthalic acid derivatives.

- Thermal decomposition (>150°C) produces carbon oxides and nitrogen-containing volatiles .

- Monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) to detect impurities.

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular docking : Study interactions with biological targets (e.g., enzymes) to hypothesize pharmacological activity .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings).

Advanced: What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) :

- Column : Reverse-phase C18 (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid for improved peak resolution .

- Detection : UV-Vis at 270 nm or MS/MS for trace-level quantification.

- Gas Chromatography (GC) limitations : Unsuitable due to low volatility; derivatization (e.g., silylation) required but introduces error .

- Quality control : Use internal standards (e.g., deuterated analogs) to correct matrix effects.

Advanced: How should researchers resolve contradictory data on this compound’s biological activity?

Methodological Answer:

- Contradiction analysis framework :

- Variable isolation : Replicate experiments under controlled conditions (pH, temperature, solvent) to identify confounding factors .

- Dose-response studies : Test activity across concentrations (nM–µM) to rule out non-linear effects.

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assay) .

- Meta-analysis : Compare datasets from peer-reviewed studies using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers .

- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity and reduce off-target noise.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and synthesis .

- Spill management : Absorb with inert material (vermiculite), dispose as hazardous waste.

- Exposure response :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Dermal contact : Wash with soap/water for 15 minutes; monitor for irritation .

- Documentation : Maintain SDS sheets and train personnel on GHS hazard codes (e.g., H315, H319) .

Advanced: How can isotopic labeling elucidate the metabolic pathways of this compound?

Methodological Answer:

- Synthesis of labeled analogs : Incorporate ¹³C or ²H isotopes at the hydroxyl or aromatic positions via Pd-catalyzed deuteration .

- Tracing studies :

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to probe enzymatic mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.